molecular formula C16H12ClN3O4S B2577939 3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-58-6

3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2577939
CAS No.: 886909-58-6
M. Wt: 377.8
InChI Key: KRVBVQKNAWWXLC-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide ( 886927-28-2) is a chemical compound with a molecular formula of C16H12ClN3O4S and a molecular weight of 377.80 g/mol . This benzamide analog is offered for research purposes and is intended for use in biological screening and experimental studies. Compounds featuring the N-(1,3,4-oxadiazol-2-yl)benzamide structure have been identified in scientific literature as possessing bacteriostatic activity against challenging Gram-positive bacterial pathogens . Specifically, such analogs have demonstrated potency against drug-resistant strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) . Research suggests that these compounds can inhibit bacterial growth at low concentrations (1-2 μg/mL) and that bacteria may have a reduced ability to develop resistance to this scaffold compared to conventional antibiotics like ciprofloxacin . Initial studies on similar non-toxic analogs have shown promise in vivo, demonstrating efficacy in reducing MRSA burden in animal models that is comparable to established antibiotics . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-7-5-10(6-8-13)15-19-20-16(24-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVBVQKNAWWXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 4-methanesulfonylbenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with hydrazine hydrate to form the hydrazide intermediate. This intermediate undergoes cyclization with phosphorus oxychloride to form the 1,3,4-oxadiazole ring. Finally, the oxadiazole derivative is chlorinated using thionyl chloride to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent on the benzamide ring undergoes nucleophilic substitution under specific conditions. Key reactions include:

Table 1: Substitution Reactions at the Chloro Position

ReagentConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 6 hMethoxy-substituted benzamide derivative65%
Ammonia (NH₃)Ethanol, reflux, 12 hAmino-substituted benzamide derivative58%
Potassium thiocyanateAcetonitrile, 70°C, 8 hThiocyanate-substituted derivative72%

These reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects from the oxadiazole and methanesulfonyl groups .

Oxidation and Reduction

The methanesulfonyl group and oxadiazole ring participate in redox reactions:

Table 2: Redox Reactions

Reaction TypeReagent/ConditionsProductOutcomeSource
OxidationmCPBA, CH₂Cl₂, 25°C, 4 hSulfone-to-sulfoxide conversionPartial conversion (43% yield)
ReductionNaBH₄, THF/H₂O, 0°C → 25°C, 2 hMethanesulfonyl → methanethiol derivativeLimited stability (isolated 29%)

The oxadiazole ring remains stable under mild conditions but decomposes in strongly acidic media (e.g., H₂SO₄) .

Cyclization and Ring-Opening Reactions

The 1,3,4-oxadiazole core undergoes ring modifications:

Table 3: Oxadiazole Ring Transformations

ReactionConditionsProductNotesSource
Acid-catalyzed hydrolysisHCl (6M), reflux, 24 hRing-opened hydrazide derivativeQuantitative degradation observed
CycloadditionCuI, DIPEA, DMF, 120°C, 12 hTriazole-linked hybrid structure51% yield, regioselective

The oxadiazole ring’s stability is critical for maintaining the compound’s pharmacological profile .

Functional Group Interconversion

The benzamide moiety participates in acyl-transfer reactions:

Table 4: Acyl Group Transformations

ReactionReagentProductApplicationSource
EsterificationSOC₁₂, MeOH, 0°C → 25°CMethyl ester analogImproved solubility (logP −1.2)
Amide couplingEDC/HOBt, DIPEA, DMFPeptide-conjugated derivativeBioactivity screening

Research Findings and Mechanistic Insights

  • Kinetic Studies : Substitution at the chloro position follows second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹) in DMF .

  • DFT Calculations : The oxadiazole ring’s electron-deficient nature directs electrophilic attacks to the para position of the methanesulfonylphenyl group .

  • Stability Profile : Degrades rapidly under UV light (t₁/₂ = 4.2 h in methanol), necessitating dark storage.

Comparative Reactivity

Table 5: Reactivity Comparison with Analogues

Compound ModificationReaction Rate (Relative to Parent)NotesSource
3-Fluoro substitution1.5× fasterEnhanced leaving group ability
Methanesulfonyl → methyl0.3× slowerReduced electron-withdrawing effects

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties . Research has indicated that derivatives of oxadiazoles, including the target compound, exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures can outperform traditional antibiotics in inhibiting strains such as Mycobacterium smegmatis and Candida albicans .

Table 1: Antimicrobial Activity Comparison

CompoundActivity Against Bacteria/FungiReference
3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamideSignificant inhibition against tested strains
IsoniazidStandard antibacterial agent
FluconazoleStandard antifungal agent

Inhibition of Enzymatic Activity

The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to cancer progression . The inhibition of such enzymes can lead to therapeutic benefits in cancer treatment.

Anti-inflammatory Properties

Research indicates that compounds containing oxadiazole moieties may possess anti-inflammatory effects. These effects are particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways can provide therapeutic relief .

Drug Development and Synthesis

The synthesis of this compound is a point of interest in drug development. The compound can be synthesized through various chemical reactions involving chlorination and sulfonation processes, leading to derivatives that may enhance its bioactivity and selectivity against target pathogens or enzymes .

Table 2: Synthesis Pathways

Reaction TypeDescription
ChlorinationIntroduction of chlorine into the aromatic ring
SulfonationAddition of sulfonyl group to enhance solubility
OxidationPotential modification to improve activity

Toxicity Studies

Understanding the toxicity profile of this compound is crucial for its application in pharmaceuticals. Preliminary studies suggest varying levels of toxicity depending on the structural modifications made during synthesis . It is essential to evaluate these aspects to ensure safety in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Antibacterial Activity

1,3,4-Oxadiazole derivatives with halogenated benzamide groups demonstrate notable antibacterial properties. For instance, 3-chloro-N-(5-(4-((arylphenyl-amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-methylthiazol-2-yl)benzamide analogs exhibited MIC values of 12.5–100 µg/mL against bacterial strains, comparable to ciprofloxacin (standard drug) . Similarly, OZE-III (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide) showed activity against Staphylococcus aureus, though its potency was lower than derivatives with bulkier substituents like OZE-II (MIC ~488.51 g/mol) .

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Substituents MIC Range (µg/mL) Reference
50a-50d (Desai et al.) 3-Chloro, thioxo-thiazole 12.5–100
OZE-III 4-Chlorophenyl, pentanamide N/A
CT1-115 4-Fluorophenyl, 3-chlorobenzamide 37% yield
Anti-Inflammatory Activity

Substituent positioning significantly impacts anti-inflammatory activity. In a study of chloro- and nitro-substituted oxadiazoles, 2-chloro derivatives (e.g., C3) outperformed 3-chloro (C4) and 4-chloro analogs, with C4 showing moderate activity compared to indomethacin . Similarly, 4-nitro-substituted compounds (C7) exhibited superior activity to 2- or 3-nitro derivatives. However, the 3-chloro group on the benzamide could reduce potency relative to 2-chloro analogs.

Table 2: Anti-Inflammatory Activity of Chloro-Substituted Oxadiazoles

Compound Substituents Activity Relative to Indomethacin Reference
C3 2-Chloro Higher
C4 3-Chloro Moderate
Target 3-Chloro, 4-methanesulfonyl Inferred lower activity
Antifungal Activity

Sulfonamide-containing oxadiazoles, such as LMM5 and LMM11, demonstrated efficacy against Candida albicans via thioredoxin reductase inhibition . However, the absence of a benzyl or cyclohexyl group (as in LMM5/LMM11) may alter target specificity.

Enzyme Inhibitory Potential

N-Substituted oxadiazoles with sulfanylacetamide groups (e.g., 8q, 8d) inhibited α-glucosidase (IC50 = 49.71 µM) and butyrylcholinesterase (BChE, IC50 = 31.62 µM) . The methanesulfonyl group in the target compound may enhance interactions with enzyme active sites, though its larger size compared to acetamide or indole groups could affect binding efficiency.

Table 3: Structural Effects of Key Substituents

Substituent Property Influenced Example Compound Reference
4-Methanesulfonylphenyl Solubility, electron density Target compound
4-Chlorophenyl Lipophilicity OZE-III
4-Fluorophenyl Metabolic stability CT1-115

Biological Activity

3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C15H14ClN3O3S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_3\text{S}

Molecular Characteristics

PropertyValue
Molecular Weight353.81 g/mol
CAS Number23432-93-1
LogP2.390
PSA38.92 Ų

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids, potentially affecting pain and inflammation pathways .
  • Antitumor Activity : Studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Case Studies

  • Anticancer Studies : In vitro studies on various cancer cell lines have shown that compounds with oxadiazole structures exhibit significant cytotoxicity. For example, a derivative similar to this compound was tested against breast cancer cells, leading to a reduction in cell viability by over 50% at specific concentrations .
  • Pain Management : A study explored the analgesic effects of FAAH inhibitors in animal models. The results indicated that treatment with the compound significantly reduced pain responses compared to controls, suggesting its potential use in managing chronic pain conditions .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Toxicity : While some derivatives show promise, they also exhibit toxicity at higher concentrations. For instance, acute toxicity studies indicate harmful effects if ingested or upon skin contact .
  • Bioavailability : The compound's LogP value suggests moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3,4-oxadiazole derivatives like 3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodology : The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxadiazole core via cyclization of a hydrazide intermediate under acidic or basic conditions.
  • Step 2 : Coupling of the oxadiazole amine with a substituted benzoyl chloride (e.g., 3-chlorobenzoyl chloride) using a base like NaH in THF .
  • Optimization : Reaction yields can vary (12–60%) depending on substituents; HPLC and NMR are critical for purity assessment .

Q. How is structural characterization performed for such compounds?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration (e.g., methanesulfonylphenyl vs. benzamide groups) .
  • Mass Spectrometry : ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds stabilizing the oxadiazole core) .

Q. What in vitro biological assays are suitable for preliminary screening of antimicrobial activity?

  • Approach :

  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative models using broth microdilution to determine MIC values .
  • Nematode Survival Assays : Use C. elegans infected with MRSA to assess compound efficacy in vivo .

Advanced Research Questions

Q. How can computational modeling guide the optimization of bioactivity for this compound?

  • Strategy :

  • Molecular Docking : Simulate binding to targets like GSK-3β or bacterial enzymes. Key interactions include hydrogen bonds between the oxadiazole N(3) atom and residues like Val135 (bond length: ~2.85–2.99 Å) .
  • Lipinski’s Rule Compliance : Calculate logP and polar surface area to balance solubility and membrane permeability. Note: Methanesulfonyl groups may increase hydrophilicity .

Q. What experimental approaches resolve contradictions between computational predictions and observed bioactivity?

  • Troubleshooting :

  • Crystallographic Validation : Compare docking poses with X-ray structures of protein-ligand complexes to identify steric clashes or solvation effects .
  • SAR Studies : Systematically modify substituents (e.g., chloro vs. methoxy groups) to isolate contributions to activity .

Q. How does the methanesulfonyl group influence the compound’s mechanism of action?

  • Mechanistic Insights :

  • Enzyme Inhibition : The sulfonyl group may enhance binding to ATP pockets in kinases or bacterial enzymes (e.g., sterol demethylases) via polar interactions .
  • Redox Activity : Methanesulfonyl can stabilize reactive intermediates during oxidation/reduction reactions, altering metabolic pathways .

Q. What crystallographic challenges arise during refinement of similar oxadiazole derivatives?

  • Technical Considerations :

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
  • Disorder Modeling : Address positional disorder in flexible substituents (e.g., methanesulfonylphenyl) using PART/SUMP restraints .

Methodological Pitfalls and Solutions

Q. Low yields in coupling reactions: How to troubleshoot?

  • Solutions :

  • Activation Reagents : Replace standard coupling agents (e.g., oxalyl chloride) with HATU/DIPEA for improved efficiency .
  • Solvent Optimization : Switch from THF to DMF to enhance solubility of intermediates .

Interpreting ambiguous NMR signals in substituted benzamide regions

  • Resolution :

  • 2D NMR : Use 1^1H-13^13C HSQC/HMBC to assign overlapping aromatic protons .
  • Variable Temperature NMR : Reduce signal broadening caused by rotational isomerism .

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